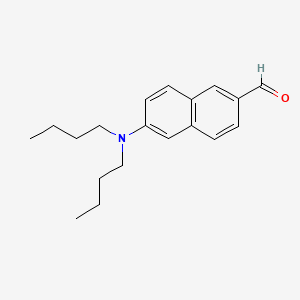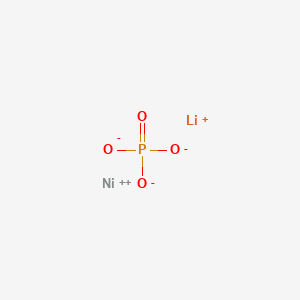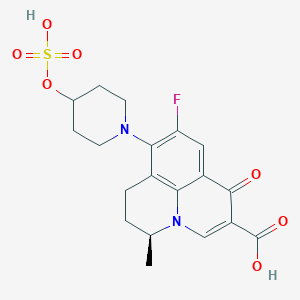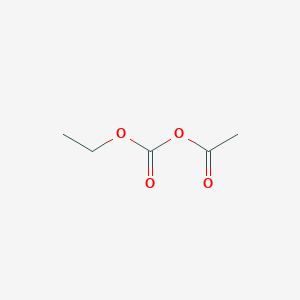
6-(Dibutylamino)-2-naphthalenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dibutylamino)-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a dibutylamino group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(Dibutylamino)-2-naphthaldehyde involves the Vilsmeier-Haack reaction. This reaction is used to formylate aromatic compounds by reacting them with dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The process involves the formation of a chloromethyliminium salt, which then reacts with the aromatic ring to form the aldehyde group .
Industrial Production Methods
Industrial production of 6-(Dibutylamino)-2-naphthaldehyde typically involves large-scale Vilsmeier-Haack reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dibutylamino)-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(Dibutylamino)-2-naphthoic acid.
Reduction: 6-(Dibutylamino)-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Dibutylamino)-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe for studying biological systems.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 6-(Dibutylamino)-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The dibutylamino group can also interact with hydrophobic regions of proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN)
- 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN)
- 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine
Uniqueness
6-(Dibutylamino)-2-naphthaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to triazine-based compounds. This uniqueness makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and dyes .
Propriétés
IUPAC Name |
6-(dibutylamino)naphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-5-11-20(12-6-4-2)19-10-9-17-13-16(15-21)7-8-18(17)14-19/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCYXDPCPCWMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)



![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)

![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)


